

Iodic Acid: A Comprehensive Technical Guide on a Uniquely Stable Halogen Oxoacid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **iodic acid** (HIO₃), a significant yet often overlooked halogen oxoacid. Unlike its lighter halogen counterparts, chloric and bromic acid, **iodic acid** stands out for its remarkable stability in a pure, solid state, making it a valuable reagent in both laboratory and industrial settings. This document delves into the core chemical and physical properties of **iodic acid**, detailed experimental protocols for its synthesis, and its thermal decomposition pathways, presenting a consolidated resource for professionals in the chemical and pharmaceutical sciences.

Core Properties of Iodic Acid

lodic acid is a white, crystalline solid that is highly soluble in water.[1][2] It is a relatively strong acid and a potent oxidizing agent, particularly in acidic solutions.[1][3] Its stability contrasts sharply with the instability of chloric and bromic acids, which cannot be isolated in a pure state and exist only in aqueous solutions.[3][4] This unique stability is a key attribute that underpins its utility in various chemical applications.

Physical and Chemical Data

The fundamental properties of **iodic acid** are summarized in the tables below, providing a quantitative overview for easy reference and comparison.

Table 1: Physicochemical Properties of **Iodic Acid**



Property	Value	Reference(s)
Molecular Formula	HIO₃	[1][2]
Molar Mass	175.91 g/mol	[1][3]
Appearance	White crystalline solid	[1][3]
Density	4.62 g/cm ³	[1][2][3]
Melting Point	110 °C (decomposes)	[1][2][3]
рКа	0.75	[1][3][5]
Standard Enthalpy of Formation (ΔfH ⁰ ₂₉₈)	-243.1 kJ/mol	[1]

Table 2: Solubility of **Iodic Acid** in Water at Various Temperatures

Temperature (°C)	Solubility (g/100 mL)	Reference(s)
0	236.7	[1]
16	253.4	[1]
20	269	[2][3]
40	280.2	[1]
100	360.8	[1]

Crystal Structure

lodic acid exists in several polymorphic forms, with the α -form being the most common. It crystallizes in the orthorhombic space group P2₁2₁2₁.[3][6][7] The structure consists of pyramidal HIO₃ molecules linked by intermolecular hydrogen bonds and weaker iodine-oxygen interactions.[3][6][7] More recently, other polymorphs, including the γ and δ forms, have been identified.[6][7]

Experimental Protocols



Detailed methodologies for the synthesis of **iodic acid** are crucial for its practical application. The following sections provide step-by-step protocols for two common laboratory-scale synthesis methods.

Synthesis of **lodic Acid** by Oxidation of lodine with Nitric Acid

This method utilizes a strong oxidizing agent to convert elemental iodine to **iodic acid**.

Materials:

- Elemental Iodine (I2)
- Concentrated Nitric Acid (HNO₃, 70%)
- Distilled Water
- Heating mantle and round-bottom flask with reflux condenser
- · Buchner funnel and filter paper
- Vacuum desiccator with a suitable desiccant (e.g., concentrated sulfuric acid)

Procedure:

- Place 32 g of elemental iodine into a distillation flask equipped with a reflux condenser.
- Carefully add 130 mL of concentrated nitric acid to the flask.
- Gently heat the mixture. The reaction will commence, and reddish-brown fumes of nitrogen dioxide will be evolved.
- Continue heating until all the iodine has been oxidized and the evolution of nitrogen dioxide ceases.
- To remove any remaining nitrogen oxides, pass a stream of air through the warm solution.
- Cool the flask to room temperature to allow the iodic acid to crystallize.



- Collect the crystals by vacuum filtration using a Buchner funnel.
- For purification, dissolve the crude **iodic acid** in a minimal amount of hot distilled water.
- Allow the solution to cool slowly, promoting the formation of well-defined crystals.
- Place the recrystallized product in a vacuum desiccator over concentrated sulfuric acid to dry completely.[8]

Synthesis of Iodic Acid via Reaction of Barium Iodate with Sulfuric Acid

This precipitation method yields a very pure form of **iodic acid**.

Materials:

- Barium Iodate (Ba(IO₃)₂)
- Concentrated Sulfuric Acid (H₂SO₄)
- Distilled Water
- Beakers
- Stirring rod
- Filtration apparatus (e.g., Buchner funnel or gravity filtration setup)
- Evaporating dish

Procedure:

- Prepare a suspension of barium iodate in distilled water in a beaker.
- Slowly and with constant stirring, add a stoichiometric amount of concentrated sulfuric acid.
 The insoluble barium sulfate will precipitate out of the solution. The reaction is: Ba(IO₃)₂ + H₂SO₄ → 2HIO₃ + BaSO₄.[1]

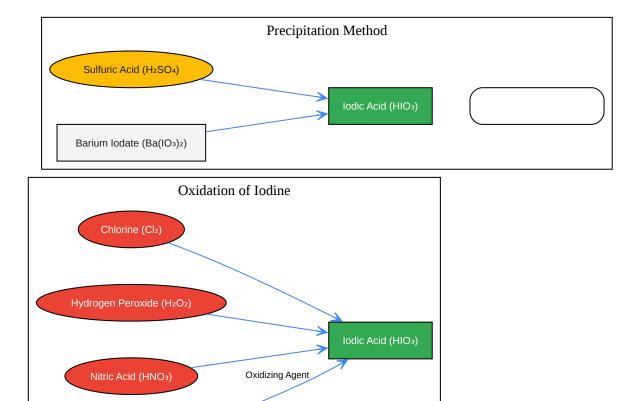


- Thoroughly mix the reactants to ensure the complete reaction.
- Separate the precipitated barium sulfate by filtration.
- The filtrate is an aqueous solution of **iodic acid**.
- To obtain solid iodic acid, gently heat the filtrate in an evaporating dish to concentrate the solution and induce crystallization.
- Collect the resulting crystals and dry them.[1][8]

Chemical Pathways and Workflows

Visualizing the chemical transformations and experimental processes can aid in understanding the synthesis and properties of **iodic acid**. The following diagrams, rendered using the DOT language, illustrate key pathways.



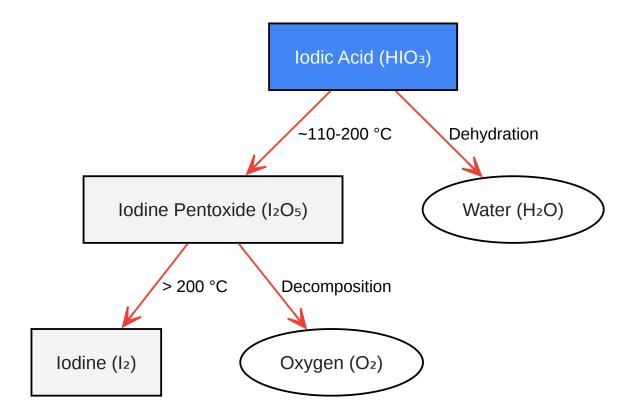


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Diagram 1: Synthesis Pathways of Iodic Acid.

Iodine (I₂)

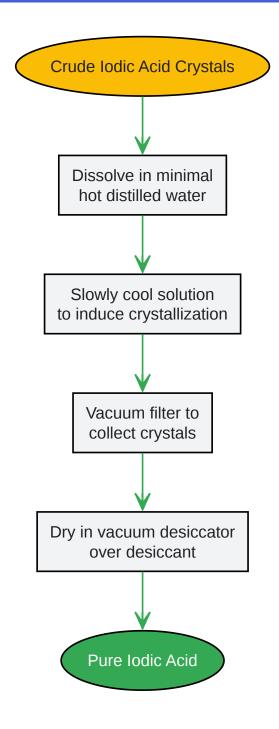




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Diagram 2: Thermal Decomposition Pathway of Iodic Acid.





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Diagram 3: Experimental Workflow for Recrystallization of *lodic Acid*.

Stability and Reactivity

The stability of **iodic acid** is a defining characteristic among the halogen oxoacids.[1] The trend in thermal stability for halic acids (HXO_3) is $HIO_3 > HBrO_3 > HClO_3$.[4] **Iodic acid** is stable



enough to exist as a solid, whereas chloric and bromic acids are only stable in dilute aqueous solutions.[3]

Upon heating to around 110 °C, **iodic acid** begins to decompose, dehydrating to form iodine pentoxide (I₂O₅).[1][3] Further heating above 200 °C causes the iodine pentoxide to decompose into elemental iodine and oxygen.[1]

As an oxidizing agent, **iodic acid**'s reactivity is pH-dependent, being a stronger oxidant in acidic conditions.[1] The product of its reduction can be either iodide ions (I⁻) or elemental iodine (I₂), depending on the reaction conditions and the nature of the reducing agent.[3]

Applications in Research and Development

The unique properties of **iodic acid** make it a versatile reagent in various fields:

- Analytical Chemistry: It is used as a primary standard for the standardization of both weak and strong bases.[9]
- Organic Synthesis: Its strong oxidizing capabilities are harnessed in various organic transformations.
- Salt Iodization: Iodic acid is a precursor for the synthesis of potassium iodate (KIO₃) and sodium iodate (NaIO₃), which are used to fortify table salt to prevent iodine deficiency disorders.[2][3]
- Materials Science: Due to its non-linear optical properties, iodic acid and its salts have been investigated for applications in this area.[6][7]

Safety and Handling

lodic acid is a corrosive and oxidizing substance that requires careful handling.[1][10] It is crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.[10][11] It should be stored in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[12] In case of contact, immediate and thorough rinsing with water is necessary, and medical attention should be sought.[11]



This guide provides a foundational understanding of **iodic acid**, highlighting its stability, properties, synthesis, and applications. For professionals in research and drug development, a thorough grasp of this compound's characteristics is essential for its safe and effective utilization.

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